2,3-Dibromoisonicotinamide

Epigenetics Bromodomain Inhibition Cancer Research

This 2,3-dibromo substitution pattern is critical for target engagement in BET bromodomains (BRD4 Kd=250nM), IDO1 (IC50=1000nM), and IMPDH studies, ensuring reproducible polypharmacology research. Ideal for synthetic chemistry via nucleophilic aromatic substitution and cross-coupling reactions. Bulk and custom synthesis inquiries welcome.

Molecular Formula C6H4Br2N2O
Molecular Weight 279.92 g/mol
Cat. No. B13666335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromoisonicotinamide
Molecular FormulaC6H4Br2N2O
Molecular Weight279.92 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)N)Br)Br
InChIInChI=1S/C6H4Br2N2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11)
InChIKeyKFLHOQBAPNXSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromoisonicotinamide: A Polypharmacological Brominated Isonicotinamide Scaffold for Epigenetic and Antimicrobial Research Applications


2,3-Dibromoisonicotinamide is a brominated isonicotinamide derivative, belonging to the class of halogenated heterocyclic compounds. It is a small molecule with a molecular weight of approximately 279.92 g/mol and the chemical formula C₆H₄Br₂N₂O . It features a pyridine ring with two bromine substituents at the 2- and 3- positions and an amide group at the 4- position. This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to the enhanced reactivity conferred by the bromine atoms . Beyond its role as a synthetic intermediate, 2,3-Dibromoisonicotinamide has been identified as a bioactive molecule with a unique polypharmacological profile, demonstrating measurable interactions with several distinct therapeutic targets including bromodomain-containing proteins, inosine-5'-monophosphate dehydrogenase (IMPDH), and indoleamine 2,3-dioxygenase 1 (IDO1) [1].

Why 2,3-Dibromoisonicotinamide Cannot Be Substituted by Generic Isonicotinamide Analogs in Research


Isonicotinamide derivatives are not functionally interchangeable. The specific position and nature of substituents on the pyridine ring are critical determinants of a compound's target engagement, potency, and selectivity profile . For example, the presence and orientation of halogen atoms (Br vs. Cl vs. F) drastically alter electron density, lipophilicity, and binding mode within enzyme active sites or protein binding pockets. A simple 2- or 3-monobromo analog (e.g., 2-Bromoisonicotinamide or 3-Bromoisonicotinamide) will not recapitulate the steric and electronic profile of the 2,3-dibromo substitution, leading to divergent biological activity and target selectivity . Furthermore, the unsubstituted isonicotinamide scaffold itself shows weak or negligible activity against the targets engaged by its brominated derivatives. The quantitative evidence below demonstrates that even closely related analogs exhibit significant differences in potency, target preference, and biological function, making specific procurement of 2,3-Dibromoisonicotinamide essential for reproducible and meaningful research outcomes.

Quantitative Differentiation of 2,3-Dibromoisonicotinamide Against Key Comparators in Bioactivity Assays


Sub-Micromolar Affinity for Bromodomain-Containing Protein 4 (BRD4)

2,3-Dibromoisonicotinamide exhibits specific binding affinity for the bromodomain 1 (BD1) of BRD4, a key epigenetic reader protein [1]. In a site-directed competition binding assay, it demonstrated a dissociation constant (Kd) of 250 nM. This level of affinity distinguishes it from the broader class of isonicotinamide derivatives, many of which show no measurable binding to BRD4. The binding affinity is specific and quantifiable, providing a clear basis for its selection in studies requiring BRD4 engagement.

Epigenetics Bromodomain Inhibition Cancer Research

Dual-Target Engagement: Distinct Activity Against IDO1 and NAMPT

2,3-Dibromoisonicotinamide displays a unique polypharmacological profile, showing distinct inhibitory activities against two metabolically significant enzymes: Indoleamine 2,3-Dioxygenase 1 (IDO1) and Nicotinamide Phosphoribosyltransferase (NAMPT) [1]. In standardized assays, it inhibited IDO1 with an IC50 of 1,000 nM and NAMPT with an IC50 of 10,000 nM. This dual activity is not a general feature of isonicotinamides; for example, while some analogs may inhibit one or the other, a single molecule with quantifiable activity against both is a specific and differentiating characteristic for this compound [1]. This profile contrasts with comparators that are either inactive at these targets or highly selective for a single enzyme.

Cancer Immunotherapy Metabolism Polypharmacology

Antimicrobial and Antibiofilm Activity Against Enterococcus faecalis

In functional antimicrobial assays, 2,3-Dibromoisonicotinamide has demonstrated specific activity against the clinically relevant Gram-positive pathogen *Enterococcus faecalis* [1][2]. It inhibits bacterial growth with an IC50 of 3,060 nM and also disrupts biofilm formation, a key virulence factor, with an IC50 of 5,800 nM [1][2]. This dual-action profile (growth inhibition and antibiofilm activity) is a defined functional characteristic. While other isonicotinamide derivatives may possess some antimicrobial properties, the specific potency and spectrum against *E. faecalis* are a differentiating factor for this compound, particularly given the clinical challenge of treating enterococcal infections.

Antimicrobial Resistance Biofilm Inhibition Infectious Disease

Cross-Target Bromodomain Selectivity Profile: BRDT and BRD4

The binding profile of 2,3-Dibromoisonicotinamide across the bromodomain family is another key differentiator. In BROMOscan assays, it binds to the testis-specific BRDT bromodomain 1 with a Kd of 830 nM and to BRDT bromodomain 2 with a Kd of 2,600 nM, while also binding to BRD4 BD1 with a Kd of 250 nM [1][2]. This indicates a broader BET-family interaction profile. In contrast, many BET inhibitors are designed for high selectivity for a single bromodomain (e.g., only BRD4 BD2). This compound's specific affinity profile across multiple BET bromodomains is a quantifiable characteristic that distinguishes it from highly selective BET probes.

Epigenetics Bromodomain Selectivity Profiling

Recommended Research and Industrial Application Scenarios for 2,3-Dibromoisonicotinamide Based on Evidence


Chemical Biology Studies of BET Bromodomain (BRD4 and BRDT) Function

This compound serves as a validated chemical probe for investigating the role of BET bromodomains, particularly BRD4 and BRDT, in cellular processes and disease models [1][2]. Its quantifiable binding affinity (Kd = 250 nM for BRD4 BD1 and 830 nM for BRDT BD1) and unique cross-target profile make it suitable for target engagement studies and for exploring the functional consequences of pan-BET versus domain-selective inhibition [1][2].

Polypharmacology Research in Cancer Metabolism and Immunotherapy

2,3-Dibromoisonicotinamide's demonstrated inhibition of both IDO1 (IC50 = 1,000 nM) and NAMPT (IC50 = 10,000 nM) positions it as a valuable tool compound for studying the intersection of tryptophan catabolism and NAD+ biosynthesis [1]. Its polypharmacology can be leveraged to investigate the effects of simultaneous disruption of these pathways on tumor immune evasion and cancer cell metabolism, a strategy that is gaining traction in drug discovery [1].

Antimicrobial Research Targeting Enterococcus faecalis Pathogenesis

The compound is an appropriate research tool for studying *E. faecalis* biology, as it demonstrates quantifiable growth inhibition (IC50 = 3,060 nM) and antibiofilm activity (IC50 = 5,800 nM) against this pathogen [1][2]. It is particularly useful for investigating the molecular mechanisms of biofilm formation and dispersal, as well as for screening combination therapies against *Enterococcus* infections, where its specific activity distinguishes it from more general antimicrobial agents [1][2].

Synthetic Intermediate for Advanced Functional Materials

Beyond its bioactivity, the 2,3-dibromo substitution pattern creates a highly reactive synthetic handle. The bromine atoms are susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it an ideal precursor for the regioselective synthesis of more complex heterocyclic systems [1]. This reactivity is exploited in the preparation of pharmaceutical lead compounds, agrochemicals, and functional materials where precise control over molecular architecture is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dibromoisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.